molecular formula C19H11F2N3OS B2626226 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 902869-55-0

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2626226
M. Wt: 367.37
InChI Key: XITIKIOVGDFDDY-UHFFFAOYSA-N
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Description

This compound is a type of aryl-phenylketone . It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .


Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves seven steps from commercially available substances . The compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of these compounds involves a key structural unit of sulfonamide functionality and a pyridyl attached to thiazolo[5,4-b]pyridine . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Future Directions

The future directions for these compounds involve further studies on their PI3K inhibitory activity and their potential use in the development of new anticancer and anti-inflammatory drugs . The structure-activity relationships (SAR) of these compounds could also be further explored to optimize their PI3Kα inhibitory potency .

properties

IUPAC Name

2,4-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3OS/c20-12-6-7-14(15(21)10-12)17(25)23-13-4-1-3-11(9-13)18-24-16-5-2-8-22-19(16)26-18/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITIKIOVGDFDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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